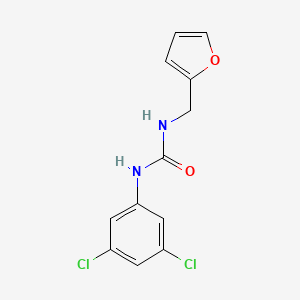![molecular formula C19H21NO3 B5420123 3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B5420123.png)
3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one, also known as DAPK-1 inhibitor, is a chemical compound that has shown potential in the field of scientific research. This compound has been studied for its ability to inhibit the activity of DAPK-1, a protein kinase that plays a role in cell death and survival. In
作用机制
3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one inhibitor works by inhibiting the activity of this compound, a protein kinase that plays a role in cell death and survival. This compound is activated in response to various stress signals and can induce cell death through several mechanisms. By inhibiting this compound activity, this compound inhibitor can prevent cell death and promote cell survival.
Biochemical and Physiological Effects
This compound inhibitor has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. In animal models of neurodegenerative diseases, it has been found to protect neurons from cell death and improve cognitive function. Additionally, this compound inhibitor has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one inhibitor in lab experiments is its specificity for this compound. This allows researchers to study the effects of inhibiting this compound activity without affecting other protein kinases. Additionally, this compound inhibitor has been found to have low toxicity in animal models, making it a safe compound to use in lab experiments.
One limitation of using this compound inhibitor in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals. Additionally, this compound inhibitor has a short half-life in vivo, meaning it is rapidly metabolized and excreted from the body. This can make it difficult to achieve sustained inhibition of this compound activity.
未来方向
There are several future directions for research on 3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one inhibitor. One area of interest is its potential use in combination with other cancer therapies. It has been found to enhance the effectiveness of chemotherapy and radiation therapy in animal models. Additionally, further research is needed to determine the optimal dosing and administration of this compound inhibitor for maximum efficacy. Finally, more research is needed to determine the long-term safety and potential side effects of using this compound inhibitor in humans.
Conclusion
In conclusion, this compound inhibitor is a promising compound that has shown potential in the field of scientific research. Its ability to inhibit the activity of this compound makes it a promising candidate for developing new cancer therapies and treating neurodegenerative diseases. While there are limitations to using this compound inhibitor in lab experiments, its specificity and low toxicity make it a safe and effective compound to use. With further research, this compound inhibitor may prove to be a valuable tool in the fight against cancer and neurodegenerative diseases.
合成方法
The synthesis of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one inhibitor involves the reaction of 3,4-dimethoxyaniline with 4-ethylcinnamaldehyde in the presence of a catalyst. The product is then purified using column chromatography to obtain the final compound. This method has been reported in several research papers and has been found to be efficient in producing high yields of this compound inhibitor.
科学研究应用
3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one inhibitor has been studied for its potential use in cancer treatment. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for developing new cancer therapies. Additionally, this compound inhibitor has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from cell death and improve cognitive function in animal models.
属性
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-14-5-7-15(8-6-14)17(21)11-12-20-16-9-10-18(22-2)19(13-16)23-3/h5-13,20H,4H2,1-3H3/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUPRCHRQNNHLM-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5420047.png)

![N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5420064.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5420066.png)

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5420083.png)

![2-tert-butyl-6-[3-(3,4-dimethoxyphenyl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5420101.png)
![1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5420106.png)


![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5420137.png)
![5-[4-(4-methoxyphenyl)-1-piperazinyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5420145.png)
![4-bromo-N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5420161.png)